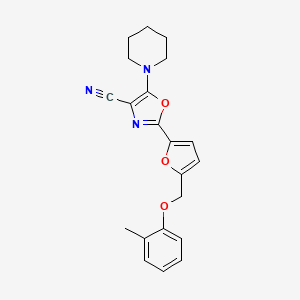

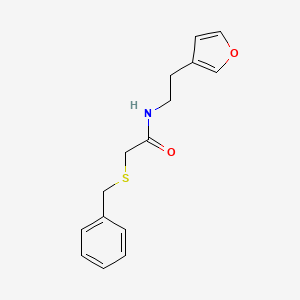

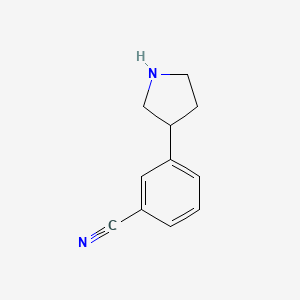

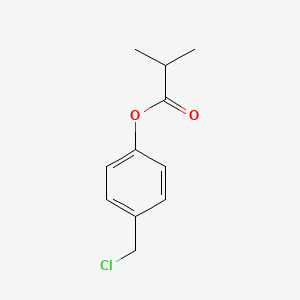

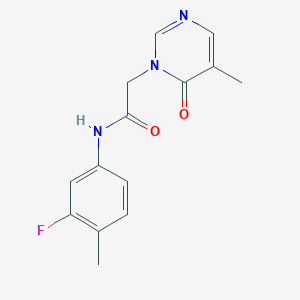

![molecular formula C24H21NO3 B2872454 3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one CAS No. 890633-23-5](/img/structure/B2872454.png)

3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of primary raw materials like 4-methyl-3-nitroaniline or 4-methylbenzene-1,3-diamine . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .

Molecular Structure Analysis

Molecular structures of similar compounds are often reported after synthesis. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds can be complex due to the presence of multiple functional groups. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to synthesize N-(3-Amino-4-methylphenyl)benzamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Methoxyphenyl isocyanate has a molecular weight of 149.15 and a density of 1.151 g/mL at 25°C .

Applications De Recherche Scientifique

Anticancer Research

Molecular Docking and Cytotoxic Activity: This compound has been studied for its potential in anticancer drug discovery. Molecular docking studies suggest that it exhibits a more negative binding free energy compared to known anticancer agents, indicating a strong potential for cytotoxic activity against cancer cells, particularly breast cancer through ERα inhibition .

Medicinal Chemistry

Building Blocks for Drug Candidates: As a crucial building block, this compound is used in the synthesis of many drug candidates. Its structural features make it a valuable intermediate in developing new therapeutic agents .

Biotechnology

Microreactor Synthesis: In biotechnological applications, the compound’s synthesis has been optimized using continuous flow microreactor systems. This method enhances the efficiency and selectivity of the synthesis process, which is crucial for high-throughput production in biotech industries .

Pharmacology

Synthesis of Pharmacologically Active Derivatives: The compound serves as a precursor for synthesizing various pharmacologically active derivatives. These derivatives are being explored for their potential uses in creating new drugs with improved efficacy and safety profiles .

Organic Chemistry

Synthetic Organic Transformations: This compound is involved in various organic transformations, serving as a reactant or catalyst in the synthesis of complex organic molecules. Its reactivity is exploited to create diverse chemical structures that can have multiple applications .

Materials Science

Development of New Materials: The unique chemical structure of this compound allows for its use in the development of new materials with specific properties. It can be incorporated into polymers or other materials to enhance their functionality or to impart new characteristics .

Analytical Chemistry

Chemical Analysis and Characterization: In analytical chemistry, this compound can be used as a standard or reagent in the qualitative and quantitative analysis of chemical substances. Its well-defined structure and properties make it suitable for various analytical techniques .

Mécanisme D'action

While the mechanism of action for the specific compound you mentioned is not available, chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-7-(4-methylanilino)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3/c1-15-4-8-18(9-5-15)25-19-12-16(2)23-22(13-19)28-14-21(24(23)26)17-6-10-20(27-3)11-7-17/h4-14,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDQWXZYJGXUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)C(=O)C(=CO3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

![4-bromo-N-[4-oxo-2-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzamide](/img/structure/B2872381.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)

![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)